1-(4-Methylbenzyl)cyclohexanecarboxylic acid
Overview
Description
1-(4-Methylbenzyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-methylbenzyl group. It is used in various scientific applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylbenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanecarboxylic acid with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzyl group.
Scientific Research Applications
1-(4-Methylbenzyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials for organic electronics
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)cyclohexanecarboxylic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, addition, or elimination reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
4-Methylbenzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and solubility properties.
1-Benzylcyclohexanecarboxylic acid: Similar structure but without the methyl group on the benzyl ring, affecting its steric and electronic properties.
Uniqueness
1-(4-Methylbenzyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a 4-methylbenzyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Biological Activity
1-(4-Methylbenzyl)cyclohexanecarboxylic acid (CAS Number: 645408-49-7) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring attached to a carboxylic acid group and a 4-methylbenzyl substituent. This unique structure contributes to its chemical reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts alkylation being a prominent approach. In this method, cyclohexanecarboxylic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction conditions must be carefully controlled to optimize yield and purity, often involving anhydrous environments and specific temperature settings.
The biological activity of this compound is influenced by its ability to act as a nucleophile or electrophile in various biochemical reactions. It may interact with enzymes or receptors, thereby influencing cellular processes and biochemical pathways. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may modulate enzyme activity or receptor signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A comparative study demonstrated that compounds similar to this acid showed varying degrees of antibacterial efficacy against common pathogens. While specific quantitative data for this compound may be limited, it is hypothesized to possess activity comparable to other known antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The exact pathways through which this compound exerts these effects require further exploration .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- A study on the synthesis and biological evaluation of related compounds revealed that structural modifications can significantly alter biological activity, emphasizing the importance of the 4-methyl group in enhancing antimicrobial properties .
- In another research effort, derivatives of cyclohexanecarboxylic acids were assessed for their anti-cancer potential , indicating that similar compounds could serve as lead structures for developing novel anticancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclohexanecarboxylic acid | Lacks benzyl group | Limited reactivity |
4-Methylbenzyl alcohol | Contains hydroxyl group | Different solubility properties |
1-Benzylcyclohexanecarboxylic acid | Similar structure but without methyl | Altered steric and electronic properties |
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12-5-7-13(8-6-12)11-15(14(16)17)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNOPCLVDCSKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645408-49-7 | |
Record name | 1-[(4-methylphenyl)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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